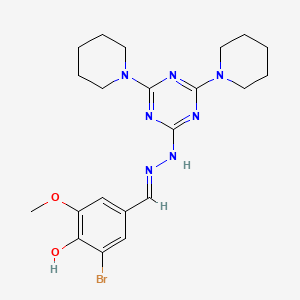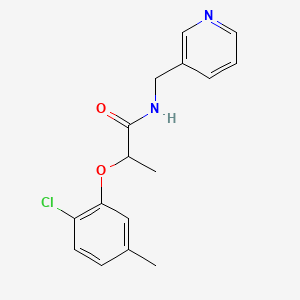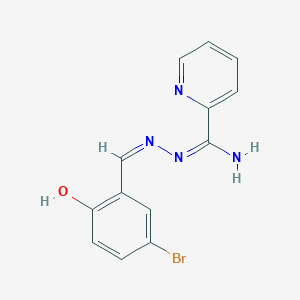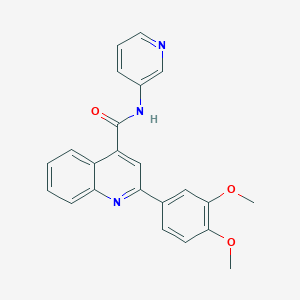![molecular formula C20H14N2OS B6071642 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6071642.png)
4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol, also known as Luminol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. Luminol is a highly sensitive chemical that can detect the presence of blood, even in small quantities. This makes it a valuable tool in forensic investigations and research.
Mechanism of Action
4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol works by reacting with the heme component of hemoglobin in blood. The reaction between 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol and heme results in the production of a blue luminescent compound. The intensity of the luminescence is proportional to the amount of blood present. 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol is also known to react with other oxidizing agents, such as hydrogen peroxide, resulting in the production of luminescence.
Biochemical and Physiological Effects:
4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol has been shown to have antioxidant properties and can scavenge free radicals in cells. It has also been shown to have anti-inflammatory effects. However, the use of 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol in medical research is limited due to its potential toxicity.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol in lab experiments is its high sensitivity and specificity for detecting blood. It is a valuable tool in forensic investigations and research. However, the use of 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol is limited by its potential toxicity and the need for specialized equipment and expertise.
Future Directions
There are several future directions for the use of 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol in scientific research. One area of research is the development of new and improved methods for synthesizing 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol. Another area of research is the development of new applications for 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol, such as in medical imaging. Additionally, there is a need for further research on the potential toxicity of 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol and ways to mitigate its effects.
Synthesis Methods
4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol can be synthesized through a multi-step process that involves the reaction of 3-nitrophthalic acid with thionyl chloride to form 3-nitrophthaloyl chloride. This intermediate is then reacted with 2-aminobenzothiazole to form the final product, 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol. The synthesis of 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol has been widely used in forensic investigations to detect the presence of blood at crime scenes. It is highly sensitive and can detect blood even in small quantities. 4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol is also used in medical research to study the oxidative stress response in cells. It has been shown to be effective in detecting reactive oxygen species (ROS) and other free radicals in cells.
properties
IUPAC Name |
4-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-17-11-5-14(6-12-17)13-21-16-9-7-15(8-10-16)20-22-18-3-1-2-4-19(18)24-20/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPITYDLVNVKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B6071563.png)

![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B6071585.png)
![N~2~-acetyl-N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]glycinamide](/img/structure/B6071588.png)


![4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6071618.png)
![[2-({3-[(4-bromobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6071622.png)
![isopropyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6071626.png)


![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B6071658.png)
![2-[2-amino-1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6071663.png)
![N,N-dimethyl-1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-pyrrolidinamine](/img/structure/B6071666.png)